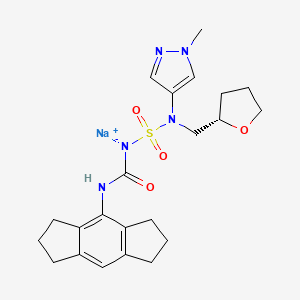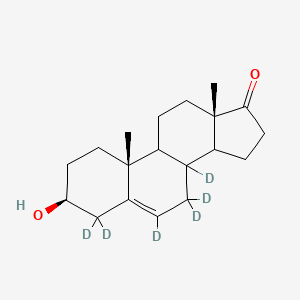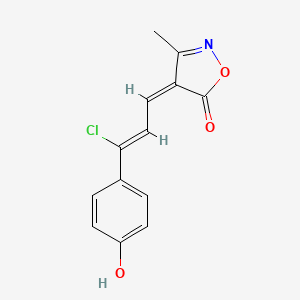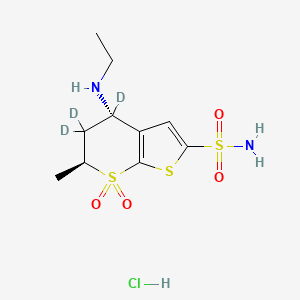
E3 Ligase Ligand-linker Conjugate 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 19 is a part of the proteolysis-targeting chimeras (PROTACs) family. These compounds are designed to target specific proteins for degradation by the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 19 typically involves the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Conjugation: The final conjugate is formed by linking the ligand-linker complex to the target protein ligand.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening to ensure the purity and efficacy of the compound. Techniques such as immunoblotting and mass spectrometry are used to measure protein levels and screen for active PROTACs.
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 19 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: Ubiquitin, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and the E3 ligase.
Conditions: Physiological conditions within the cell, including appropriate pH and temperature, are required for these reactions to occur.
Major Products: The major product of these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 19 has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein degradation pathways and the development of new chemical probes.
Biology: Facilitates the investigation of protein function and the role of specific proteins in cellular processes.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 19 exerts its effects through the following mechanism:
Binding: The ligand binds to the E3 ubiquitin ligase, while the linker facilitates the recruitment of the target protein.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation.
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 19 is unique in its ability to target specific proteins for degradation. Similar compounds include:
Cereblon-based PROTACs: These use a ligand for the cereblon E3 ligase and have been used to target a variety of proteins.
Von Hippel-Lindau-based PROTACs: These use a ligand for the von Hippel-Lindau E3 ligase and are commonly used in targeted protein degradation studies.
This compound stands out due to its specific ligand-linker design, which allows for precise targeting and efficient degradation of the target protein.
Properties
Molecular Formula |
C33H45N5O7 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-13-10-33(19-36)20-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41) |
InChI Key |
BSXZZXMAYXNMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


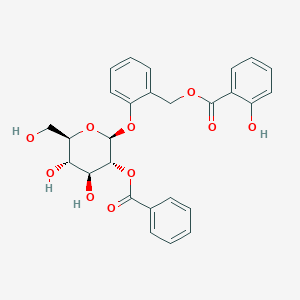

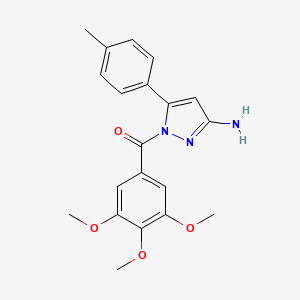
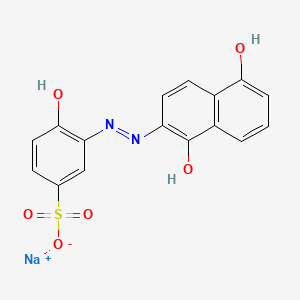
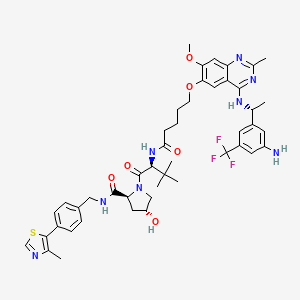
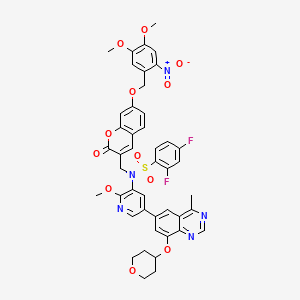
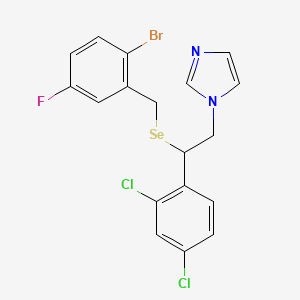
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)

